(2R)-2,3-dimethylbutanoic acid

Catalog No.
S651432
CAS No.
27855-05-6
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,3-dimethylbutanoic acid

CAS Number

27855-05-6

Product Name

(2R)-2,3-dimethylbutanoic acid

IUPAC Name

(2R)-2,3-dimethylbutanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1

InChI Key

XFOASZQZPWEJAA-RXMQYKEDSA-N

SMILES

CC(C)C(C)C(=O)O

Synonyms

(2R)-2,3-Dimethyl-butanoic Acid; (R)-(-)-2,3-Dimethylbutyric Acid;

Canonical SMILES

CC(C)C(C)C(=O)O

Isomeric SMILES

C[C@H](C(C)C)C(=O)O

The exact mass of the compound (2R)-2,3-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2,3-dimethylbutyric acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2R)-2,3-Dimethylbutanoic acid is an enantiopure, branched aliphatic carboxylic acid that serves as a critical chiral building block in asymmetric organic synthesis and pharmaceutical development [1]. Featuring a specific (R)-configuration at the C2 position, this compound provides essential stereocontrol for the production of chiral auxiliaries, complex peptidomimetics, and advanced polymer materials. By procuring the pre-resolved (2R)-enantiomer, synthetic chemists bypass the need for complex, yield-limiting kinetic resolution steps, ensuring high enantiomeric excess (ee) in downstream active pharmaceutical ingredients (APIs) and specialized ligands [1].

Substituting (2R)-2,3-dimethylbutanoic acid with its racemic counterpart (CAS 14287-61-7) or the opposite (2S)-enantiomer fundamentally compromises stereospecific workflows [1]. Using the racemate necessitates downstream chiral resolution—typically via diastereomeric salt formation or enzymatic kinetic resolution—which inherently caps the theoretical yield of the desired enantiomer at 50% and introduces significant process time and reagent costs[1]. Furthermore, substituting with achiral structural isomers, such as 3,3-dimethylbutanoic acid, eliminates the C2 chiral center entirely, abolishing the compound's primary utility as an asymmetric inductor or chiral auxiliary precursor[2].

Yield and Process Efficiency vs. Racemic Resolution

Procuring enantiopure (2R)-2,3-dimethylbutanoic acid directly eliminates the severe yield penalties associated with classical resolution of the racemate[1]. When racemic 2,3-dimethylbutanoic acid undergoes kinetic resolution, the maximum theoretical yield of a single enantiomer is strictly limited to 50%, with practical isolated yields often falling lower due to incomplete conversion and purification losses [2]. In contrast, utilizing the pre-resolved (2R)-enantiomer provides a 100% baseline availability of the target stereocenter, effectively doubling the material throughput for downstream asymmetric synthesis compared to starting from the racemate [1].

Evidence DimensionTheoretical maximum yield of (2R)-configured intermediate
Target Compound Data100% (pre-resolved)
Comparator Or BaselineRacemic 2,3-dimethylbutanoic acid (CAS 14287-61-7): ≤50% theoretical yield
Quantified Difference≥50% absolute increase in usable chiral material
ConditionsClassical kinetic resolution or diastereomeric separation workflows

Direct procurement of the (2R)-enantiomer prevents the >50% material loss inherent to racemic resolution, drastically improving process economics.

Stereochemical Fidelity in Chiral Auxiliary Synthesis

The (2R)-enantiomer is strictly required when synthesizing specific stereoisomers of chiral auxiliaries or active pharmaceutical ingredients where the (R)-configuration dictates the biological or catalytic activity [1]. Substituting with the (2S)-enantiomer (CAS 15071-34-8) leads to the complete inversion of stereochemistry in the final product, yielding the opposite diastereomer or enantiomer downstream [2]. For instance, in the synthesis of stereoregular polymers or specific peptidomimetics, the absolute configuration at the C2 position directly governs the secondary structure and target binding affinity, meaning the (2S) and (2R) forms are strictly non-interchangeable in validated synthetic routes [1].

Evidence DimensionDownstream product stereochemistry
Target Compound Data(2R)-2,3-dimethylbutanoic acid: Yields target (R)-configured or corresponding diastereomeric products
Comparator Or Baseline(2S)-2,3-dimethylbutanoic acid (CAS 15071-34-8): Yields inverted (S)-configured products
Quantified Difference100% inversion of target stereocenters
ConditionsStereospecific coupling or auxiliary synthesis

Using the correct enantiomer is non-negotiable for maintaining the required enantiomeric excess (ee) and biological efficacy of the final synthesized molecule.

Structural Suitability vs. Achiral Isomers in Asymmetric Induction

While achiral isomers like 3,3-dimethylbutanoic acid (tert-butylacetic acid) offer similar molecular weights and branched aliphatic profiles, they completely lack the C2 stereocenter required for chiral recognition and asymmetric induction[1]. The (2R)-2,3-dimethylbutanoic acid provides a precise steric environment—with a methyl group at the chiral C2 position adjacent to the carbonyl—that is critical for directing incoming reagents during asymmetric transformations [2]. Replacing it with 3,3-dimethylbutanoic acid results in a 0% enantiomeric excess in downstream asymmetric reactions that rely on the chiral backbone of the acid moiety [1].

Evidence DimensionAsymmetric induction capability (Enantiomeric Excess of downstream products)
Target Compound DataHigh ee (dependent on specific reaction, enabled by C2 chirality)
Comparator Or Baseline3,3-dimethylbutanoic acid (CAS 1070-83-3): 0% ee (achiral)
Quantified DifferenceComplete loss of chiral induction capability
ConditionsUse as a chiral auxiliary or stereodirecting group in organic synthesis

Achiral structural isomers cannot substitute for (2R)-2,3-dimethylbutanoic acid in applications requiring stereocontrol, making the specific chiral compound indispensable.

Synthesis of Chiral Auxiliaries

Ideal for producing specific enantiomers of oxazolidinones or amides used to direct stereochemistry in complex asymmetric syntheses, directly leveraging the pre-resolved C2 stereocenter [1].

Peptidomimetic Drug Development

Used as a specialized, non-natural chiral building block to introduce specific steric bulk and stereochemistry into peptide analogs, improving proteolytic stability and target binding [1].

Stereoregular Polymer Production

Serves as a chiral monomer or end-capping agent in the development of advanced materials where precise stereochemistry dictates macroscopic properties like crystallinity and thermal resistance [1].

Metabolic and Chiral Recognition Studies

Procured as an enantiopure standard to investigate enzyme specificity, metabolic pathways, and chiral recognition mechanisms in biological assays, avoiding the confounding variables introduced by racemic mixtures [2].

XLogP3

1.6

Boiling Point

191.7 °C

Melting Point

-1.5 °C

UNII

T1JDQ7R1ZE

Other CAS

27855-05-6

Wikipedia

(R)-2,3-dimethylbutyric acid

Dates

Last modified: 08-15-2023

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